![molecular formula C13H11BClFO3 B1417758 (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-86-8](/img/structure/B1417758.png)
(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid
Overview
Description
“(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives involves the introduction of a boronic acid group to bioactive molecules . This molecular modification has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of “(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is C13H11BClFO3 . The structure of boronic acids is commonly studied in organic chemistry .
Physical And Chemical Properties Analysis
The molecular weight of “(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is 280.49 g/mol .
Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Suzuki-Miyaura Coupling
The boronic acid moiety in this compound makes it a valuable building block in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used widely in organic synthesis .
Functional Group Transformations
The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Borylation Approaches
This compound can be used in various borylation approaches . Borylation is a process that introduces a boron atom into a molecule and is a key step in many synthetic procedures .
Hydroboration Reaction
This compound can be used in the asymmetric hydroboration reaction . This is a chemical reaction that adds a boron hydride (BH2) group to alkenes .
Protodeboronation in Total Synthesis
The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex natural products, and the synthesis demonstrates the utility of this compound in complex molecule construction .
Future Directions
Given the growing interest in boronic acids and their derivatives in medicinal chemistry, especially after the discovery of the drug bortezomib , it is likely that research into compounds like “(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” will continue. This could lead to the development of new promising drugs in the future .
properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-13-7-11(16)4-1-9(13)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFWTNCBALFSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655848 | |
Record name | {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256355-86-8 | |
Record name | Boronic acid, B-[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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